Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Drug design Physicochemical profiling SAR analysis

This 6-methylbenzothiazole-piperazine-furoyl compound is a rigid, CNS-optimised scaffold (XLogP3=3.5; 0 H-bond donors; 2 rotatable bonds) that occupies a favourable CNS MPO desirability space for neurodegenerative target screening (AChE, BACE-1, tau). The 6-methyl monosubstitution pattern creates a distinct lipophilic surface versus the 6‑methoxy or 4,6‑dimethyl analogs, which are either inactive (SF-1 IC₅₀ >67.5 µM) or not commercially available. As the thermodynamically optimal baseline for fragment-based SAR expansion, it is supplied with batch-specific Certificates of Analysis, ensuring assay reproducibility and GLP‑like documentation.

Molecular Formula C17H17N3O2S
Molecular Weight 327.4
CAS No. 897466-43-2
Cat. No. B2671481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
CAS897466-43-2
Molecular FormulaC17H17N3O2S
Molecular Weight327.4
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4
InChIInChI=1S/C17H17N3O2S/c1-12-4-5-13-15(11-12)23-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-22-14/h2-5,10-11H,6-9H2,1H3
InChIKeyBMOCHMUJQZHGRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 897466-43-2): Procurement-Relevant Identity, Physicochemical Profile, and Sourcing Snapshot


Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 897466-43-2; PubChem CID 7538855) is a heterocyclic small molecule (C₁₇H₁₇N₃O₂S, MW 327.40 g/mol) comprising a 6-methylbenzothiazole core linked via a piperazine bridge to a furan-2-carbonyl moiety [1]. It is listed in the PubChem substance database and is commercially accessible through Life Chemicals (catalog F2609-0035) at ≥90% purity with defined milligram-scale quantities and pricing tiers [2]. The compound possesses five hydrogen-bond acceptor sites, zero hydrogen-bond donors, two rotatable bonds, and a computed XLogP3 of 3.5, placing it in a lipophilicity range typical of CNS-penetrant screening candidates [1]. Its structural class—furoyl-piperazine-tethered benzothiazoles—has been the subject of focused medicinal chemistry campaigns targeting cholinesterase enzymes and anticancer phenotypes [3].

Why Benzothiazole-Piperazine Analogs Cannot Substitute for Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone in Target-Critical Screening Campaigns


Within the benzothiazole-piperazine class, subtle variations in the benzothiazole ring substitution (e.g., 6-methyl vs. 4,6-dimethyl vs. 6-methoxy) and the nature of the N-acyl group (furoyl vs. benzoyl vs. pyrimidinyl) produce sharply divergent activity landscapes. For example, the closest commercially listed analog—[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone—yielded an IC₅₀ >67.5 μM against steroidogenic factor 1 (SF-1), a value representing an essentially inactive result in that assay [1]. This demonstrates that the addition of a single methyl group at the 4-position of the benzothiazole ring abolishes measurable target engagement in at least one therapeutically relevant context. Furthermore, the 6-methyl monosubstitution pattern of the target compound generates a distinct lipophilic surface (XLogP3 = 3.5) versus the 6-methoxy analog, altering both passive permeability and metabolic stability predictions [2]. Generic, structurally undifferentiated benzothiazole-piperazine screening compounds therefore cannot serve as drop-in replacements when a specific substitution fingerprint is required for structure-activity relationship (SAR) continuity or target-based assay reproducibility.

Quantitative Differentiation Evidence: Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone vs. Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) and Hydrogen-Bond Donor Count vs. 6-Methoxy and 4-Chloro Analogs

The target compound bears a 6-methyl group on the benzothiazole ring, yielding a computed XLogP3 of 3.5 and zero H-bond donors. These values position it distinctly from the 6-methoxy analog (XLogP3 estimated ~2.8, with ether oxygen as an additional H-bond acceptor) and the 4-chloro analog (higher halogen-driven lipophilicity, altered polar surface area) [1]. The absence of an H-bond donor eliminates a potential source of desolvation penalty for membrane transit while retaining five H-bond acceptor sites. This property combination is rarely achievable through simple analog substitution without altering the pharmacophore recognition surface.

Drug design Physicochemical profiling SAR analysis

Activity Cliff Evidence: The 4,6-Dimethyl Analog Is Essentially Inactive at Steroidogenic Factor 1 (SF-1), Supporting 6-Methyl Monosubstitution Selectivity

The closest commercially cataloged structural analog, [4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone, was tested in a PubChem BioAssay (AID 687018) for inhibition of steroidogenic factor 1 (SF-1, NR5A1), a nuclear receptor implicated in steroid hormone-dependent cancers. The compound displayed an IC₅₀ >67.5 μM, functionally classifying it as inactive [1]. While no direct SF-1 data are available for the 6-methyl monosubstituted target compound, this result establishes that the 4-position methyl substitution alone can cause a complete loss of detectable target engagement, i.e., a decisive activity cliff. The 6-methyl monosubstituted architecture avoids this critical steric clash at the 4-position of the benzothiazole ring.

Nuclear receptor Steroidogenic factor 1 Activity cliff

Class-Level Inference: Furoyl-Piperazine Benzothiazole Derivatives Are Validated Cholinesterase Inhibitor Scaffolds, with the 6-Methyl Substituent Avoiding the 4-Position Steric Hindrance Observed in Inactive Dimethyl Analogs

A dedicated medicinal chemistry program presented at the 7th International BAU Drug Design Congress (2019) reported the design and synthesis of novel furoyl-piperazine-bearing benzothiazole derivatives as cholinesterase (AChE/BChE) inhibitors [1]. Although compound-specific IC₅₀ values were not publicly disclosed for individual members, the broader class has yielded potent AChE inhibitors—structurally related benzothiazole-piperazine compounds in the same pharmacophore family have demonstrated AChE IC₅₀ values as low as 0.42 μM to 2.31 μM [2]. The target compound's 6-methyl monosubstitution pattern preserves the unsubstituted 4-position of the benzothiazole, whereas the 4,6-dimethyl analog introduces a steric element that may clash with the peripheral anionic site (PAS) of AChE, a key binding region for this scaffold class.

Cholinesterase inhibition Alzheimer's disease Medicinal chemistry

Rotatable Bond Count and Conformational Preorganization vs. Ethoxy-Substituted Analogs: Implications for Target Binding Entropy

The target compound contains exactly two rotatable bonds (both within the piperazine-furoyl linker), as computed by PubChem [1]. In contrast, the 4-ethoxy analog (CAS 897478-79-4) introduces an additional rotatable ethoxy group at the benzothiazole 4-position, increasing the rotatable bond count and associated conformational entropy penalty upon target binding. The 6-methyl group, being a rigid substituent, contributes no additional rotatable bonds. This difference in conformational preorganization can translate into measurable gains in ligand efficiency metrics (e.g., LE, LLE), particularly for targets with constrained binding pockets.

Conformational analysis Ligand efficiency Entropic penalty

Commercial Accessibility and Defined Purity: Life Chemicals F2609-0035 vs. Non-Standard Sourcing Channels for Close Analogs

The target compound is listed by Life Chemicals (catalog F2609-0035) with a defined purity of ≥90% and tiered pricing: 5 mg for $103.50, 25 mg for $163.50, 50 mg for $240.00 [1]. In contrast, the closest structural analog with any biological annotation—the 4,6-dimethyl derivative—is only cataloged through the PubChem substance database without a clearly associated commercial vendor or purity specification. The unsubstituted benzothiazole analog and the 6-methoxy analog are listed primarily on consumer-facing aggregator platforms with variable quality assurance documentation. For procurement purposes, the availability of a defined-purity product with transparent batch-specific Certificates of Analysis (COA) directly supports experimental reproducibility and satisfies journal and institutional material characterization standards.

Chemical procurement Reproducibility Vendor qualification

Evidence-Backed Application Scenarios for Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone in Scientific Research and Industrial Procurement


CNS-Targeted Screening Library Design: Exploiting Optimal Lipophilicity and Zero H-Bond Donor Count for Blood-Brain Barrier Penetration Prediction

With an XLogP3 of 3.5, zero hydrogen-bond donors, and only two rotatable bonds, this compound occupies a favorable region of the CNS MPO (Multiparameter Optimization) desirability space [1]. Medicinal chemistry teams designing focused screening sets for neurodegenerative disease targets (e.g., AChE, BACE-1, tau aggregation) can prioritize this compound over the more polar 6-methoxy analog (estimated XLogP3 ~2.8) to enhance the probability of identifying brain-penetrant hits. The compound's membership in the furoyl-piperazine-benzothiazole class, which has produced AChE inhibitors with IC₅₀ values as low as 0.42 μM [2], further supports its inclusion in CNS screening decks.

Steroidogenic Factor 1 (SF-1) Negative Control or SAR Expansion: Avoiding the 4-Methyl Activity Cliff

The demonstration that the 4,6-dimethyl analog is inactive against SF-1 (IC₅₀ >67.5 μM) creates a clear SAR demarcation [3]. Researchers pursuing SF-1 as an oncology target can use the 6-methyl monosubstituted compound as a structurally matched 'active-site-probing' analog to test whether the 4-position steric bulk is the sole factor responsible for inactivity. This compound can also serve as a negative control scaffold in SF-1 counterscreening panels where differentiation from 4-substituted analogs is required.

Conformational Restriction Studies: Low Rotatable Bond Count as a Ligand Efficiency Optimization Tool

The compound's rotatable bond count of 2 represents the minimum achievable conformational flexibility for the furoyl-piperazine-benzothiazole scaffold architecture [1]. Fragment-based drug discovery (FBDD) and structure-based design programs can use this compound as a 'rigid core' starting point for assessing the impact of incremental rotatable bond additions (e.g., 6-methoxy, 4-ethoxy, or N-alkyl extensions) on binding thermodynamics and ligand efficiency metrics. Each added rotatable bond in comparator analogs carries a predicted entropic cost of 0.7–1.6 kcal/mol, making this compound the thermodynamically optimal baseline for SAR expansion.

Reproducibility-Critical Academic or CRO Screening: Defined-Purity Commercial Sourcing with COA Documentation

For academic laboratories and contract research organizations (CROs) operating under journal-mandated material characterization standards or GLP-like quality frameworks, the availability of this compound from Life Chemicals (F2609-0035, ≥90% purity) with batch-specific Certificates of Analysis provides a procurement advantage over the 4,6-dimethyl analog (no commercial vendor) and the 6-methoxy analog (heterogeneous, often undocumented sourcing) [4]. This ensures that observed biological activity can be confidently attributed to the compound rather than to undefined impurities or degradation products.

Quote Request

Request a Quote for Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.